molecular formula C12H11NO3 B13928697 8-Methoxy-3-methylquinoline-6-carboxylic acid

8-Methoxy-3-methylquinoline-6-carboxylic acid

Cat. No.: B13928697
M. Wt: 217.22 g/mol
InChI Key: QRUARFTWGUWQQV-UHFFFAOYSA-N
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Description

8-Methoxy-3-methylquinoline-6-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties . This compound, in particular, features a methoxy group at the 8th position, a methyl group at the 3rd position, and a carboxylic acid group at the 6th position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 8-Methoxy-3-methylquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde or ketone as starting materials . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate cyclization and formation of the quinoline ring.

Industrial production methods may involve more scalable and efficient processes, such as transition metal-catalyzed reactions or green chemistry approaches. For instance, copper-catalyzed reactions in aqueous ethanol with proline as a ligand have been reported to yield quinoline derivatives under mild conditions .

Chemical Reactions Analysis

8-Methoxy-3-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-methylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to their antimicrobial and anticancer activities . The methoxy and carboxylic acid groups can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

8-Methoxy-3-methylquinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

8-methoxy-3-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-3-8-4-9(12(14)15)5-10(16-2)11(8)13-6-7/h3-6H,1-2H3,(H,14,15)

InChI Key

QRUARFTWGUWQQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N=C1)OC)C(=O)O

Origin of Product

United States

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